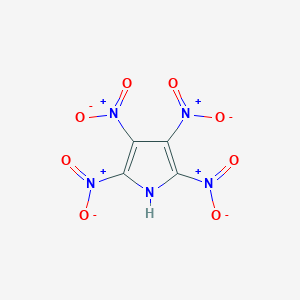
2,3,4,5-tetranitro-1H-pyrrole
Vue d'ensemble
Description
2,3,4,5-Tetranitro-1H-pyrrole is a chemical compound with the molecular formula C4HN5O8 . It is a derivative of pyrrole, a five-membered aromatic heterocycle, which is widely known for its diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound is based on the pyrrole ring, a five-membered aromatic heterocycle . The specific structural details of this compound are not available in the retrieved resources.Applications De Recherche Scientifique
High-Energy-Density Compounds
2,3,4,5-Tetranitro-1H-pyrrole has been extensively studied for its potential as a high-energy-density compound. A series of nitro-derivatives of pyrrole were designed and investigated for their thermodynamic and kinetic stability. The results demonstrated that most of these molecules, including this compound, have sufficient stability and excellent detonation properties, marking them as potential candidates for high-energy-density applications (Li, Li, & Li, 2019).
Electronic Properties
The electronically intercommunicating iron centers in tetraferrocenyl pyrroles, which include 2,3,4,5-tetraferrocenyl-1-phenyl-1H-pyrrole, have been synthesized and analyzed. The electronic and structural properties of these compounds were explored, revealing considerable electron delocalization and electrochemically reversible one-electron transfer processes. These features highlight the potential of such compounds in electronic applications (Hildebrandt, Schaarschmidt, & Lang, 2011).
Luminescent Properties
The compound 2,3,4,5-tetraphenyl-1H-pyrrole (TePP), closely related to this compound, was synthesized and studied for its luminescent properties. It demonstrated balanced emission in both solution and solid states. The study provides insights into the luminescent mechanism and suggests potential practical applications in fields requiring such dual-state emission properties (Lei et al., 2018).
Electronic Communication in Heterocyclic Systems
The influence of electron delocalization in heterocyclic core systems, including tetraferrocenyl-substituted pyrroles, was investigated to understand the electrochemical communication. The study shed light on the electronic and electrochemical properties of these compounds, indicating potential applications in fields that require precise electronic control and communication (Hildebrandt, Schaarschmidt, Claus, & Lang, 2011).
Propriétés
IUPAC Name |
2,3,4,5-tetranitro-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HN5O8/c10-6(11)1-2(7(12)13)4(9(16)17)5-3(1)8(14)15/h5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVDRVFTYAVHRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HN5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4'-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B170657.png)




![2-[(2,2,2-Trichloroacetyl)amino]acetic acid](/img/structure/B170675.png)

![[4-(Methylthio)phenoxy]acetic acid](/img/structure/B170679.png)


![2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B170712.png)
